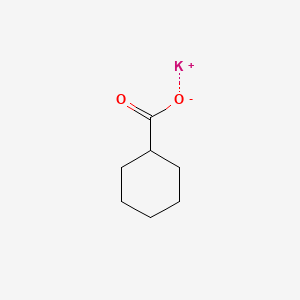
Potassium cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium cyclohexanecarboxylate is a potassium salt of cyclohexanecarboxylic acid. It is an organic compound with the molecular formula C₇H₁₁KO₂. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogenation of Benzoic Acid: One common method for preparing cyclohexanecarboxylic acid, which can then be converted to potassium cyclohexanecarboxylate, involves the catalytic hydrogenation of benzoic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions.
Chlorination and Carboxylation of Cyclohexanol: Another method involves the chlorination of cyclohexanol to form cyclohexyl chloride, followed by carboxylation to yield cyclohexanecarboxylic acid. This acid can then be neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using benzoic acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Potassium cyclohexanecarboxylate can undergo oxidation reactions to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to cyclohexane under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
Potassium cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylate group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic Acid: The parent acid of potassium cyclohexanecarboxylate, used in similar applications.
Cyclohexylamine: Another derivative of cyclohexane, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclohexanol: An alcohol derivative of cyclohexane, used in the production of nylon and other industrial chemicals.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
25666-60-8 |
|---|---|
Formule moléculaire |
C7H11KO2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
potassium;cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.K/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
VFLADTURPGNKHV-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C(=O)[O-].[K+] |
Numéros CAS associés |
98-89-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


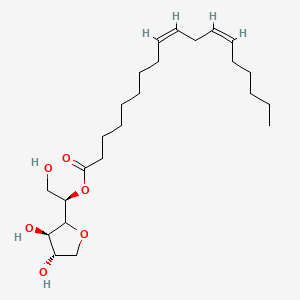
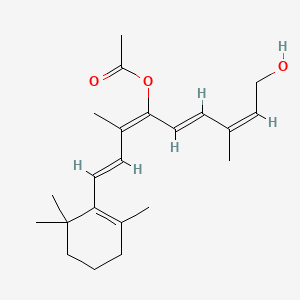
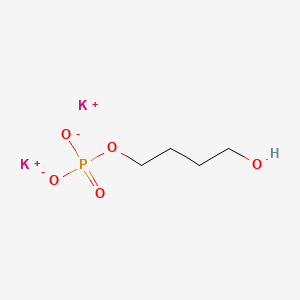
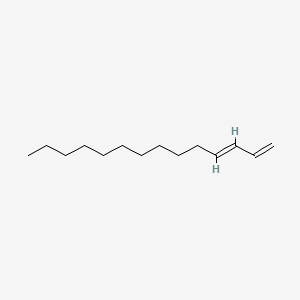
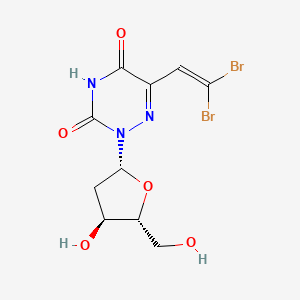
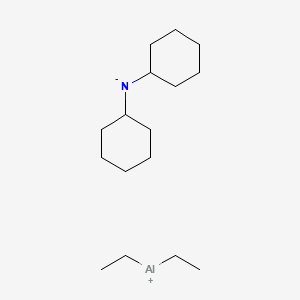
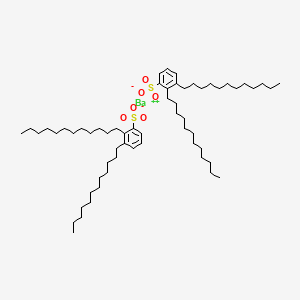
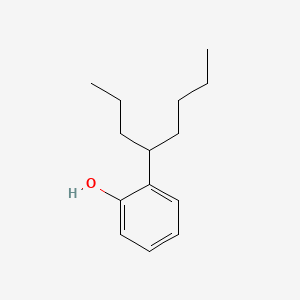
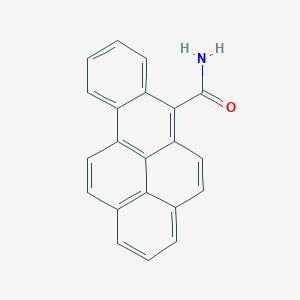
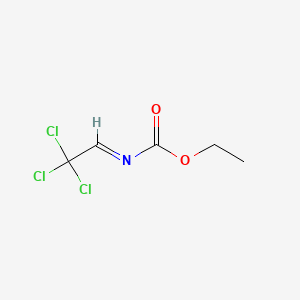
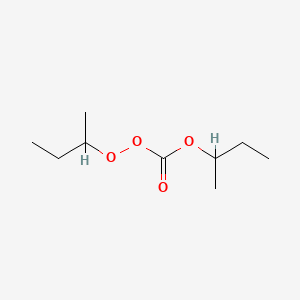
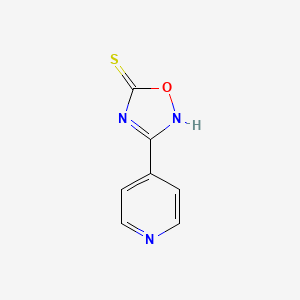
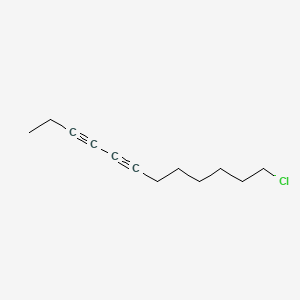
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
